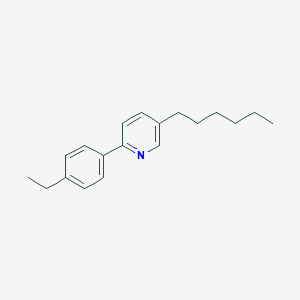

2-(4-Ethylphenyl)-5-hexylpyridine

Description

2-(4-Ethylphenyl)-5-hexylpyridine is a pyridine derivative characterized by a central pyridine ring substituted at the 2-position with a 4-ethylphenyl group and at the 5-position with a hexyl chain. Pyridine derivatives are frequently explored for their bioactivity, structural versatility, and electronic properties, which enable interactions with biological targets or self-assembly in liquid crystalline phases .

Properties

CAS No. |

100907-42-4 |

|---|---|

Molecular Formula |

C19H25N |

Molecular Weight |

267.4g/mol |

IUPAC Name |

2-(4-ethylphenyl)-5-hexylpyridine |

InChI |

InChI=1S/C19H25N/c1-3-5-6-7-8-17-11-14-19(20-15-17)18-12-9-16(4-2)10-13-18/h9-15H,3-8H2,1-2H3 |

InChI Key |

WGERGRIUVKHJPQ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC |

Canonical SMILES |

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Quinoline Derivatives (e.g., 2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine)

- Structure: The quinoline scaffold comprises a fused benzene-pyridine ring system, differing from the single pyridine ring in 2-(4-Ethylphenyl)-5-hexylpyridine.

- Functional Groups : Substitutions include a 4-ethylphenyl group (shared with the target compound) and an isopentylamine chain.

- Bioactivity : Demonstrated antiviral activity against BVDV RdRp via interactions with hydrophobic pockets in viral polymerase domains .

Benzoxazole Derivatives (e.g., 2-Chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide)

- Structure : A benzoxazole core (fused benzene-oxazole) linked to a pyridine-carboxamide group.

- Functional Groups : Includes a 4-ethylphenyl substituent and a chloropyridine moiety.

- Bioactivity : Designed as covalent PPARgamma agonists, highlighting the role of heterocyclic cores in modulating nuclear receptor activity .

- Key Difference : The oxazole ring introduces additional electronegativity and hydrogen-bonding capacity, which may enhance receptor affinity compared to purely hydrocarbon-substituted pyridines .

Pyrimidine Derivatives (e.g., 2-(4-Hexyloxyphenyl)-5-octylpyrimidine)

- Structure : A pyrimidine ring substituted with a 4-hexyloxyphenyl group and an octyl chain.

- Functional Groups : The hexyloxy group introduces ether functionality, differing from the ethylphenyl group in the target compound.

- Physicochemical Properties : Higher molar mass (368.56 g/mol) and melting point (57–62°C) compared to pyridine analogs, likely due to increased van der Waals interactions from longer alkyl chains .

Comparative Data Table

*Estimated based on molecular formula (C19H25N).

†Estimated based on molecular formula (C21H24N2).

Functional Group Impact on Bioactivity and Physicochemistry

- Alkyl Chain Length: Longer chains (e.g., hexyl vs.

- Aromatic Substituents : Ethylphenyl groups contribute to hydrophobic interactions, while electron-withdrawing groups (e.g., chloro in benzoxazole derivatives) modulate electronic density and binding kinetics .

- Heterocyclic Cores : Pyridine and pyrimidine offer distinct electronic environments; pyrimidine’s dual nitrogen atoms may favor hydrogen bonding in biological targets compared to pyridine’s single nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.